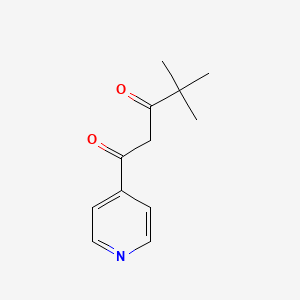
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione is a bifunctional ligand known for its ability to provide two distinct coordination sites: anionic β-diketonate (after deprotonation) and neutral pyridine . This compound is utilized in various fields due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione typically involves the reaction of 4-pyridinecarboxaldehyde with acetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired diketone product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反应分析
Types of Reactions: 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as silver (Ag), palladium (Pd), and platinum (Pt).
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it coordinates with.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., AgNO3, PdCl2) in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Coordination Complexes: Formation of metallosupramolecular materials with distinct properties.
Redox Products: Varies based on the specific reaction conditions and metal centers involved.
科学研究应用
4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione has numerous applications in scientific research:
作用机制
The mechanism of action of 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione involves its ability to coordinate with metal centers through its β-diketonate and pyridine sites. This coordination can lead to the formation of stable complexes that exhibit unique catalytic and structural properties. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
相似化合物的比较
- 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione
- 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
Comparison: 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione is unique due to its specific coordination sites and the ability to form stable complexes with various metals. This property distinguishes it from other similar compounds, which may have different coordination behaviors and reactivities .
属性
CAS 编号 |
6312-01-2 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-pyridin-4-ylpentane-1,3-dione |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)8-10(14)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3 |
InChI 键 |
UDVGQWHYFLERJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


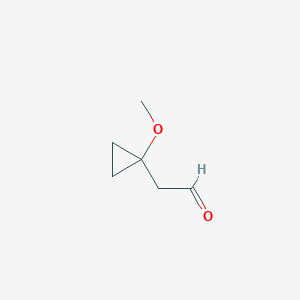

![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)
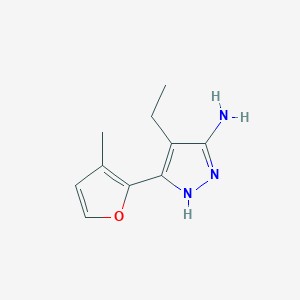
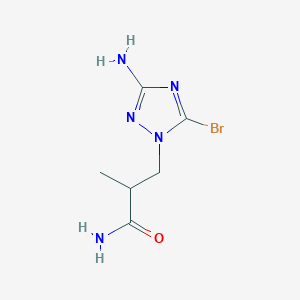
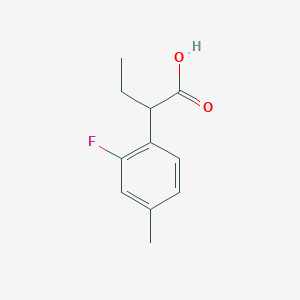

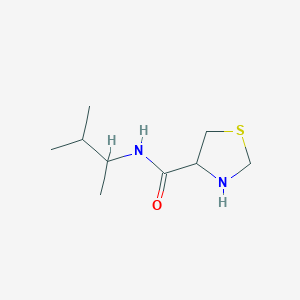


![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
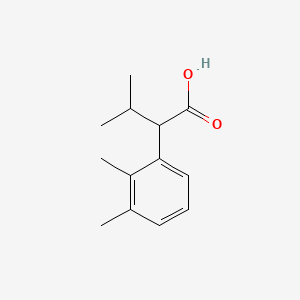
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
